Kinase Inhibition Potency: AXL IC50 Comparison vs. Clinical and Preclinical Inhibitors
Axl-IN-5 demonstrates an IC50 value of 283 nM for AXL kinase inhibition . While this places it in a moderate potency range relative to high-affinity clinical candidates, this level of activity is sufficient for many in vitro mechanistic studies and provides a distinct selectivity profile compared to both highly potent and multi-targeted agents. For instance, the clinical candidate Bemcentinib (R428) has a reported AXL IC50 of 14 nM [1], and the dual FLT3/AXL inhibitor Gilteritinib has an AXL IC50 of 0.73 nM [2]. Conversely, the multi-kinase inhibitor Cabozantinib has a reported AXL IC50 of 7 nM [1]. This comparison quantifies the potency landscape, highlighting Axl-IN-5's position as a moderately potent, potentially more selective tool compound, whereas Gilteritinib's sub-nanomolar potency is coupled with potent FLT3 inhibition, introducing significant polypharmacology.
| Evidence Dimension | AXL Kinase Inhibition (Biochemical IC50) |
|---|---|
| Target Compound Data | 283 nM |
| Comparator Or Baseline | Bemcentinib (14 nM); Gilteritinib (0.73 nM); Cabozantinib (7 nM) |
| Quantified Difference | Axl-IN-5 is ~20-fold less potent than Bemcentinib, ~388-fold less potent than Gilteritinib, and ~40-fold less potent than Cabozantinib against isolated AXL kinase. |
| Conditions | In vitro biochemical kinase activity assays (source data likely from vendor characterization; specific assay parameters not fully detailed in public domain). |
Why This Matters
This quantitative potency difference defines the concentration range for target engagement and, crucially, distinguishes Axl-IN-5 from agents whose high potency may be linked to broader polypharmacology (e.g., Gilteritinib's potent FLT3 inhibition) that would confound AXL-specific studies.
- [1] PMC. Table 1: Targeted therapies against AXL. Nature. 2025. PMC10019287. View Source
- [2] PMC. Table 1: Drug, Developer, Target(s), IC50 for AXL. 2024. PMC11453060. View Source
